molecular formula C8H16N2O6 B11703806 2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)butanediamide

2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)butanediamide

Cat. No.: B11703806
M. Wt: 236.22 g/mol
InChI Key: RQQWYAQGRARVOV-UHFFFAOYSA-N
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Description

2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide is an organic compound with the molecular formula C8H16N2O6 This compound is characterized by the presence of two hydroxyl groups and two hydroxyethyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the addition of hydroxyethyl groups to the amide nitrogen atoms. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxyethyl groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide is unique due to its specific combination of hydroxyl and hydroxyethyl groups attached to a butanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H16N2O6

Molecular Weight

236.22 g/mol

IUPAC Name

2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)butanediamide

InChI

InChI=1S/C8H16N2O6/c11-3-1-9-7(15)5(13)6(14)8(16)10-2-4-12/h5-6,11-14H,1-4H2,(H,9,15)(H,10,16)

InChI Key

RQQWYAQGRARVOV-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)C(C(C(=O)NCCO)O)O

Origin of Product

United States

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